Octahydroindolizine-7-thiol
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Overview
Description
Octahydroindolizine-7-thiol is a heterocyclic compound that features a sulfur-containing thiol group attached to an octahydroindolizine ring. . The unique structure of this compound makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the enantioselective synthesis of octahydroindolizine derivatives using enzymatic resolution . This process involves the use of Novozym 435-mediated kinetic resolution to achieve high enantiomeric purity.
Industrial Production Methods: Industrial production of octahydroindolizine-7-thiol may involve large-scale synthesis using similar enzymatic processes or chemical catalysis. The use of metal-free organocatalytic methods for thiol functionalization has also been explored, providing an environmentally friendly approach to synthesizing thiol-containing compounds .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizine-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other sulfur-containing derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Disulfides: Formed through oxidation of the thiol group.
Thioethers: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Octahydroindolizine-7-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties and role in redox biology.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of octahydroindolizine-7-thiol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Enzymatic Reactions: Acts as a substrate or inhibitor in enzymatic reactions involving thiol-disulfide exchange.
Signal Transduction: Modulates redox-sensitive signaling pathways, influencing cellular responses to stress.
Comparison with Similar Compounds
Octahydroindolizine-7-thiol can be compared with other indolizine derivatives and thiol-containing compounds:
Similar Compounds:
Uniqueness:
Structural Features: The combination of the indolizine ring and thiol group provides unique chemical reactivity and biological activity.
Biological Activity: Exhibits a broad spectrum of biological activities, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1,2,3,5,6,7,8,8a-octahydroindolizine-7-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(9)6-8/h7-8,10H,1-6H2 |
InChI Key |
QWIFNVXKBXXRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CCN2C1)S |
Origin of Product |
United States |
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